molecular formula C16H23NO5 B3291742 (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate CAS No. 873055-56-2

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate

Cat. No.: B3291742
CAS No.: 873055-56-2
M. Wt: 309.36 g/mol
InChI Key: AHCFUYGLDFAELY-UHFFFAOYSA-N
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Description

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate is an organic compound with the molecular formula C16H23NO5. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methyl carbonate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate typically involves the reaction of 2,4-ditert-butyl-6-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:

2,4-ditert-butyl-6-nitrophenol+methyl chloroformate(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate+HCl\text{2,4-ditert-butyl-6-nitrophenol} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-ditert-butyl-6-nitrophenol+methyl chloroformate→(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2,4-ditert-butyl-6-nitrophenol and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 2,4-ditert-butyl-6-nitrophenol and methanol.

    Reduction: 2,4-ditert-butyl-6-aminophenyl methyl carbonate.

    Substitution: Depending on the nucleophile, various substituted carbonates can be formed.

Scientific Research Applications

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.

    Biology: Investigated for its potential as a protective group for phenols in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,4-ditert-butyl-6-nitrophenol: The parent compound, which lacks the methyl carbonate group.

    2,4-ditert-butyl-6-aminophenyl methyl carbonate: The reduced form of (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate.

    2,4-ditert-butyl-6-nitrophenyl ethyl carbonate: A similar compound where the methyl group is replaced by an ethyl group.

Uniqueness

This compound is unique due to its combination of steric hindrance from the tert-butyl groups and the electron-withdrawing nitro group, which influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

IUPAC Name

(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)12(9-10)17(19)20/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCFUYGLDFAELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195475
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-56-2
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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